molecular formula C9H6Cl2F2O3 B1410071 Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1806349-28-9

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Cat. No. B1410071
CAS RN: 1806349-28-9
M. Wt: 271.04 g/mol
InChI Key: JGRJUQXNQFINDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate, also known as MDDFMB, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid compound that has a melting point of approximately 75°C. MDDFMB is a halogenated organic compound and is used in a variety of medical, industrial, and agricultural applications. This compound is also known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the effects of environmental pollutants on human health. Additionally, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been used to study the effects of environmental pollutants on aquatic organisms.

Mechanism of Action

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to inhibit the activity of cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. The mechanism of action of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is not fully understood, but it is thought to involve the binding of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate to the active site of the enzyme, thus inhibiting its activity.
Biochemical and Physiological Effects
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. Additionally, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by light or air. Additionally, it is water-soluble and has a low melting point, making it easy to work with in laboratory experiments. However, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate also has some limitations. It is a halogenated compound and can be toxic if not handled properly. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate research. One potential direction is to further study the biochemical and physiological effects of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate. Additionally, further research could be done to explore the potential applications of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate in medicine and agriculture. Additionally, further research could be done to explore the potential environmental effects of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate. Finally, further research could be done to explore the potential toxicity of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate.

properties

IUPAC Name

methyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-7(16-9(12)13)6(11)3-5(4)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRJUQXNQFINDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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